2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- is an organic compound with the molecular formula C14H20O It is a derivative of butanol and features a complex bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- typically involves the reaction of 2-butanol with a precursor that contains the hexahydro-4,7-methano-5H-inden-5-ylidene moiety. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and purification to isolate the final product. The exact methods can vary depending on the desired scale and purity requirements .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: This compound has a similar bicyclic structure but differs in functional groups.
Hexahydro-4,7-methano-1H-indenyl acrylate: Another related compound with an acrylate functional group
Uniqueness
2-Butanol, 4-(1,3a,4,6,7,7a-hexahydro-4,7-methano-5H-inden-5-ylidene)- is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
126646-14-8 |
---|---|
Molekularformel |
C14H20O |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
(4E)-4-(8-tricyclo[5.2.1.02,6]dec-4-enylidene)butan-2-ol |
InChI |
InChI=1S/C14H20O/c1-9(15)5-6-10-7-11-8-14(10)13-4-2-3-12(11)13/h2,4,6,9,11-15H,3,5,7-8H2,1H3/b10-6+ |
InChI-Schlüssel |
NCTUENZEJJAZNN-UXBLZVDNSA-N |
Isomerische SMILES |
CC(C/C=C/1\CC2CC1C3C2CC=C3)O |
Kanonische SMILES |
CC(CC=C1CC2CC1C3C2CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.